4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
Description
4-(Benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a benzenesulfonyl-linked butanamide moiety at position 2. Its molecular formula is C₁₈H₁₇N₂O₃S₂, with a molecular weight of 385.47 g/mol. The compound’s structure combines a bicyclic thiophene system with sulfonamide and acrylamide functionalities, making it a candidate for studying kinase inhibition and antiproliferative activity .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c19-12-15-14-8-4-9-16(14)24-18(15)20-17(21)10-5-11-25(22,23)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAJZSAGKMIFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the butanamide linkage: This step involves amidation reactions, typically using amine precursors and coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Hydrolysis selectivity depends on pH: acidic conditions favor amide cleavage, while basic conditions target sulfonamide bonds preferentially .
Nucleophilic Substitution
The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) under activating conditions:
The cyano group enhances electrophilicity at the sulfonyl-attached benzene ring, directing substitution to the para position .
Reduction Reactions
Selective reduction of functional groups is achievable:
Amide reductions require stoichiometric LiAlH4, while cyanos are hydrogenated catalytically without affecting sulfonamides .
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
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Knoevenagel Condensation :
Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated nitriles.
Stability Under Oxidative Conditions
The sulfonamide group resists oxidation, but the cyclopenta[b]thiophene moiety is susceptible:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H2O2 (30%) | AcOH, 50°C (4 h) | Sulfone formation at thiophene sulfur (minor) + amide oxidation (major) |
| KMnO4 | H2O, pH 7, RT (2 h) | Degradation of cyclopenta[b]thiophene ring to dicarboxylic acid derivatives |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the sulfonyl group .
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Cyano Participation : Enhances electrophilicity in substitution reactions and directs regioselectivity in cyclization .
This compound’s multifunctional reactivity positions it as a versatile intermediate in drug discovery and materials synthesis. Research gaps remain in catalytic asymmetric modifications and photochemical behavior.
Data synthesized from peer-reviewed methodologies and analog studies .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a cyclopentathiophene core with a benzenesulfonyl group and a cyano substituent. Its molecular formula is C17H18N2O2S, and it exhibits significant biological activity due to its unique chemical framework.
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of derivatives characterized by a 3-cyano-cyclopenta[b]thiophen-2-yl scaffold. Key structural variations include:
Physicochemical Properties
- The benzenesulfonyl group contributes to low solubility, while morpholine (30a) or piperazine (31a) substituents improve aqueous solubility .
- Naphthalene derivative (36a) : Increased aromaticity reduces solubility but enhances π-π stacking in biological targets .
Spectral and Analytical Data
Biological Activity
The compound 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the context of inflammatory responses and as an inhibitor of Bruton's tyrosine kinase (Btk). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group and a cyclopentathiophene moiety, which are significant for its biological interactions.
Research indicates that This compound acts primarily as an inhibitor of Btk. Btk is a critical enzyme in B-cell receptor signaling and is implicated in various inflammatory and autoimmune diseases. By inhibiting Btk, this compound may reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
In Vitro Studies
In vitro studies have shown that this compound effectively suppresses the expression of inflammatory cytokines. For instance:
- IL-1β and IL-6 Suppression : The compound demonstrated significant inhibition of IL-1β and IL-6 mRNA expression in cultured cells. This suggests a potent anti-inflammatory effect that could be beneficial in treating conditions characterized by chronic inflammation .
In Vivo Studies
In vivo experiments involving animal models have further confirmed the anti-inflammatory properties of this compound:
- Cytokine Levels : Administration of the compound resulted in decreased levels of IL-1β, IL-6, and TNF-α in liver tissues without causing hepatotoxicity, as indicated by normal ALT and AST levels .
Case Studies
Several studies provide insights into the practical applications and effectiveness of this compound:
- Study on Inflammatory Response : A study assessed the effects of the compound on LPS-induced inflammation in mice. Results showed a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
- Bruton's Tyrosine Kinase Inhibition : Another significant study highlighted its potential for treating B-cell malignancies by inhibiting Btk activity. The compound was shown to effectively reduce tumor growth in preclinical models .
Comparative Analysis
The following table summarizes the biological activities reported for This compound compared to other known anti-inflammatory compounds:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide?
- Methodology : The synthesis typically involves two key steps:
- Step 1 : Preparation of the cyclopenta[b]thiophene core via cyclocondensation of thiophene derivatives with appropriate reagents (e.g., benzoylisothiocyanate in 1,4-dioxane under reflux) .
- Step 2 : Sulfonamide coupling using 4-(benzenesulfonyl)butanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Optimization : Yield improvements are achieved by controlling reaction time (overnight stirring) and purification via recrystallization from dioxane or ice/water .
Q. What analytical techniques confirm the molecular structure of this compound?
- Key Techniques :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., disorder analysis in cyclopenta[b]thiophene derivatives) .
- NMR spectroscopy : Confirms substitution patterns (e.g., NMR for benzenesulfonyl protons and NMR for cyano groups).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks).
- InChI/SMILES : PubChem-derived identifiers ensure reproducibility (e.g., InChIKey:
OUZSFUTYZKCNQC-UHFFFAOYSA-N) .
Advanced Questions
Q. How can computational methods predict the reactivity of the benzenesulfonyl group in this compound?
- Approach :
- DFT calculations : Model electrophilic substitution sites using HOMO/LUMO energy gaps (e.g., sulfonamide group’s electron-withdrawing effects) .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes inhibited by sulfonamide derivatives) .
- PubChem data : Leverage precomputed properties (e.g., topological polar surface area, logP) for solubility and permeability predictions .
Q. What strategies address low yield in the cyclization step during synthesis?
- Solutions :
- Solvent optimization : Replace 1,4-dioxane with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to stabilize transition states in cyclopenta[b]thiophene formation .
- Temperature control : Gradual heating (e.g., 60°C for 6 hours) reduces side reactions vs. room-temperature stirring .
Q. How does the thiophene ring influence biological activity in sulfonamide derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Electron-deficient thiophenes : Enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition observed in similar compounds) .
- Cyanosubstitution : Increases metabolic stability by reducing oxidative metabolism at the 3-position .
- Biological assays : Test anti-inflammatory or antimicrobial activity using cell-based models (e.g., LPS-induced TNF-α suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
